
Lithium;2-ethyl-1,2,4-triazole-3-carboxylate
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Overview
Description
Lithium;2-ethyl-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their versatile chemical properties and potential biological activities. The structure of this compound includes a lithium ion coordinated to a 2-ethyl-1,2,4-triazole-3-carboxylate ligand, which imparts unique characteristics to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazole derivatives, including Lithium;2-ethyl-1,2,4-triazole-3-carboxylate, typically involves the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K₂CO₃). The process may also involve microwave-assisted synthesis to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-ethyl-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
Lithium;2-ethyl-1,2,4-triazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Lithium;2-ethyl-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. In lithium metal batteries, the compound forms solid electrolyte interfaces that protect both the anode and cathode, enhancing battery performance .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar chemical properties but without the lithium ion.
1,2,3-Triazole: Another triazole isomer with different nitrogen atom arrangements, leading to distinct chemical behaviors.
Methyl 1H-1,2,4-triazole-3-carboxylate: A similar compound used as an electrolyte additive in lithium batteries.
Uniqueness
Lithium;2-ethyl-1,2,4-triazole-3-carboxylate is unique due to the presence of the lithium ion, which imparts specific electrochemical properties, making it particularly useful in battery technology. Its structure allows for versatile coordination chemistry and potential biological activities that are distinct from other triazole derivatives.
Properties
IUPAC Name |
lithium;2-ethyl-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Li/c1-2-8-4(5(9)10)6-3-7-8;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIIKOXXSFVCMN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCN1C(=NC=N1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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